4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and halogenated versions of the compound. These derivatives may exhibit different biological activities and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of pharmaceuticals and agrochemicals.
Biology: Biologically, 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde has shown potential as an antimicrobial and antiviral agent. Its derivatives are being studied for their ability to inhibit the growth of bacteria and viruses.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
[1,2,4]Triazolo[4,3-a]quinoxaline
Uniqueness: 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde stands out due to its specific structural features and reactivity. Its triazolopyrimidine core, combined with the piperazine and carbaldehyde groups, provides unique chemical properties that distinguish it from other compounds in its class.
Properties
IUPAC Name |
4-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNIBNWYODOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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